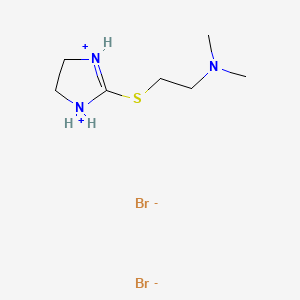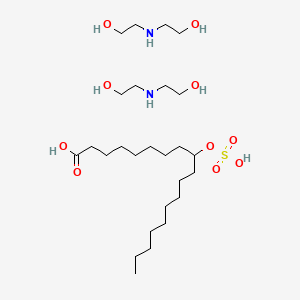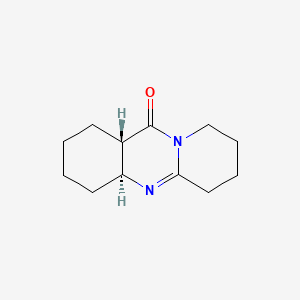
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- is a complex organic compound belonging to the class of heterocyclic compounds This compound features a fused ring system that includes both pyridine and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is constructed through cyclization reactions.
Quinazoline Ring Formation: The quinazoline ring is then formed by reacting the pyridine derivative with appropriate reagents, often involving condensation reactions.
Hydrogenation: The final step involves hydrogenation to achieve the decahydro configuration, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry
In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.
作用機序
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.
類似化合物との比較
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A simpler analog without the decahydro configuration.
Quinazoline: A core structure found in many biologically active compounds.
Pyridine: A basic heterocyclic compound that forms the backbone of many pharmaceuticals.
Uniqueness
What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- apart is its fused ring system and the specific decahydro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific stereochemistry.
特性
CAS番号 |
70591-78-5 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChIキー |
JMPLADLXJPQANY-UWVGGRQHSA-N |
異性体SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |
正規SMILES |
C1CCC2C(C1)C(=O)N3CCCCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)
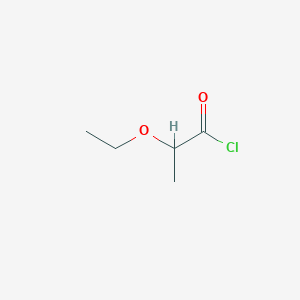
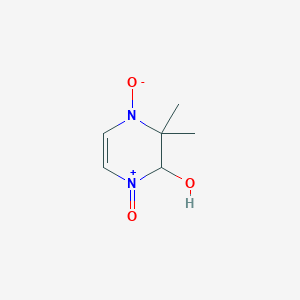
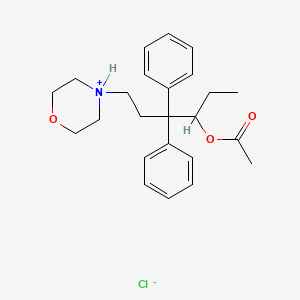

![2-[(4-Methoxy-2-nitrophenyl)azo]acetoacetanilide](/img/structure/B15347089.png)

